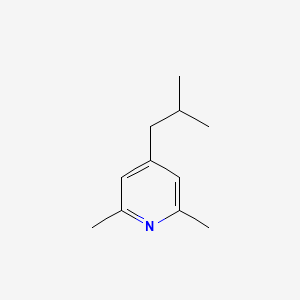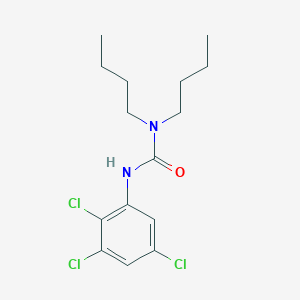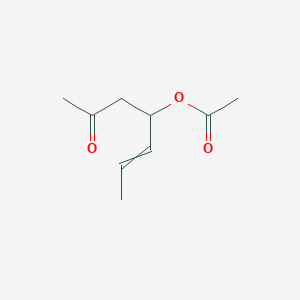![molecular formula C12H14S2 B14402768 1,4-Bis[(ethenylsulfanyl)methyl]benzene CAS No. 86887-89-0](/img/structure/B14402768.png)
1,4-Bis[(ethenylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(ethenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H12S2 It is a derivative of benzene, where two ethenylsulfanyl groups are attached to the benzene ring at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(ethenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzenedithiol.
Reaction with Ethenyl Halide: The 1,4-benzenedithiol is reacted with an ethenyl halide (such as ethenyl chloride) in the presence of a base (e.g., sodium hydroxide) to form the desired product.
The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(ethenylsulfanyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(ethenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis[(ethenylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedithiol: The parent compound with two thiol groups.
1,4-Bis(methylthio)benzene: A similar compound with methylthio groups instead of ethenylsulfanyl groups.
1,4-Diethylbenzene: A related compound with ethyl groups instead of ethenylsulfanyl groups.
Uniqueness
1,4-Bis[(ethenylsulfanyl)methyl]benzene is unique due to the presence of ethenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The ethenyl groups provide sites for further functionalization, making this compound versatile for various synthetic and industrial applications.
Properties
CAS No. |
86887-89-0 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C12H14S2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-8H,1-2,9-10H2 |
InChI Key |
KAVYFUQOIUOUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCC1=CC=C(C=C1)CSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


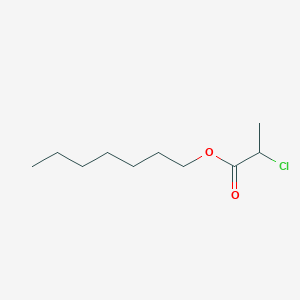
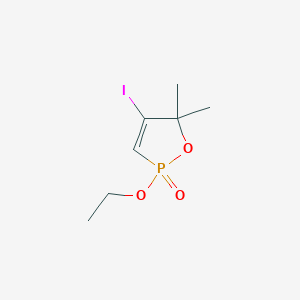


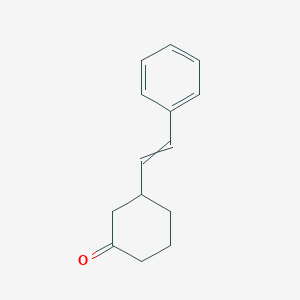
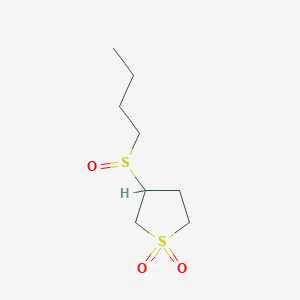

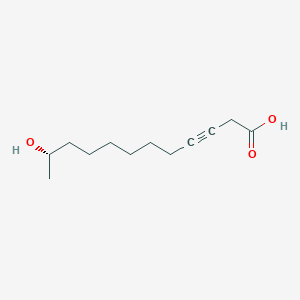
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

